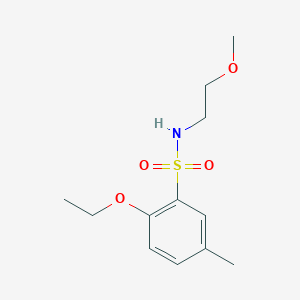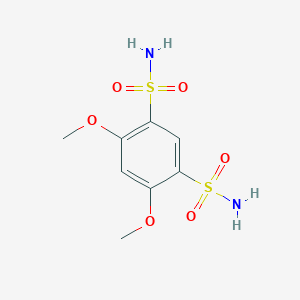![molecular formula C19H23ClN2O3S B245638 1-(3-Chloro-2-methylphenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B245638.png)
1-(3-Chloro-2-methylphenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-2-methylphenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine, also known as CMMS, is a chemical compound that has been widely used in scientific research. CMMS is a piperazine derivative that has shown promising results in the field of medicinal chemistry. The compound has been synthesized using various methods, and its mechanism of action, physiological and biochemical effects, and advantages and limitations for lab experiments have been extensively studied.
作用機序
The mechanism of action of 1-(3-Chloro-2-methylphenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine is not fully understood, but it is believed to involve the inhibition of PDE and MAO enzymes. PDE inhibition increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various biological processes. MAO inhibition increases the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, emotion, and behavior.
Biochemical and Physiological Effects:
1-(3-Chloro-2-methylphenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine has been shown to have various biochemical and physiological effects. The compound has been shown to increase the levels of cAMP and cGMP in the brain, which can lead to increased neuronal activity and improved cognitive function. 1-(3-Chloro-2-methylphenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine has also been shown to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, which can improve mood and reduce symptoms of depression and anxiety. The compound has been shown to have anti-inflammatory and antioxidant effects, which can protect against oxidative stress and inflammation.
実験室実験の利点と制限
1-(3-Chloro-2-methylphenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine has several advantages for use in lab experiments. The compound is readily available and can be synthesized using various methods. 1-(3-Chloro-2-methylphenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine has been extensively studied, and its mechanism of action and physiological effects are well understood. The compound has been shown to have promising results in animal models of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
However, there are also limitations to the use of 1-(3-Chloro-2-methylphenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine in lab experiments. The compound has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood. 1-(3-Chloro-2-methylphenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine has also been shown to have some toxic effects in animal models, including liver toxicity and gastrointestinal side effects. These limitations must be taken into account when using 1-(3-Chloro-2-methylphenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine in lab experiments.
将来の方向性
There are several future directions for 1-(3-Chloro-2-methylphenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine research. One direction is to further study the compound's mechanism of action and physiological effects in humans. This will help to determine the safety and efficacy of 1-(3-Chloro-2-methylphenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine as a potential therapeutic agent. Another direction is to study the compound's effects on other biological processes, including inflammation, oxidative stress, and immune function. This will help to determine the potential applications of 1-(3-Chloro-2-methylphenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine in the treatment of various diseases. Finally, the development of new synthetic methods for 1-(3-Chloro-2-methylphenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine may lead to the discovery of new analogs with improved safety and efficacy profiles.
合成法
1-(3-Chloro-2-methylphenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine can be synthesized using various methods, including the reaction of 3-chloro-2-methylbenzenamine with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine to yield 1-(3-Chloro-2-methylphenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine. Other methods include the reaction of 3-chloro-2-methylbenzenamine with 2-methoxy-5-methylbenzenesulfonyl isocyanate in the presence of a base.
科学的研究の応用
1-(3-Chloro-2-methylphenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine has been extensively used in scientific research as a tool to study various biological processes. The compound has been shown to have inhibitory effects on certain enzymes, including phosphodiesterase (PDE) and monoamine oxidase (MAO). 1-(3-Chloro-2-methylphenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine has also been shown to have antipsychotic and antidepressant effects in animal models. The compound has been used to study the role of PDE and MAO in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
分子式 |
C19H23ClN2O3S |
|---|---|
分子量 |
394.9 g/mol |
IUPAC名 |
1-(3-chloro-2-methylphenyl)-4-(2-methoxy-5-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C19H23ClN2O3S/c1-14-7-8-18(25-3)19(13-14)26(23,24)22-11-9-21(10-12-22)17-6-4-5-16(20)15(17)2/h4-8,13H,9-12H2,1-3H3 |
InChIキー |
CAWBEZZDBXKJQV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)C |
正規SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B245563.png)

![1-[(2-ethoxy-5-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B245573.png)

![1-(2,3-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B245579.png)
![1-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B245580.png)

![1-(4-Ethylphenyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245584.png)
![4-[(4-Methyl-1-piperazinyl)sulfonyl]-1-naphthyl propyl ether](/img/structure/B245589.png)
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B245590.png)
![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245597.png)
![2-Bromo-5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl methyl ether](/img/structure/B245607.png)
![4-{[(4-Ethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B245609.png)